3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the piperazine ring: This can be achieved by reacting 4-methylquinoline with piperazine under reflux conditions.
Attachment of the propanone group: The intermediate product is then reacted with 3-(4-methoxyphenyl)propan-1-one in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-ol: A similar compound with an alcohol group instead of a ketone.
3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and quinolinyl groups contribute to its potential pharmacological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27N3O2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-18-17-23(25-22-6-4-3-5-21(18)22)26-13-15-27(16-14-26)24(28)12-9-19-7-10-20(29-2)11-8-19/h3-8,10-11,17H,9,12-16H2,1-2H3 |
InChI Key |
GEWUKFUZIFOCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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